Pomalidomide-5'-C3-OH
Description
Contextualization of Immunomodulatory Imide Drugs (IMiDs) and Pomalidomide (B1683931) Analogs
Immunomodulatory imide drugs (IMiDs) are a class of therapeutic agents that have demonstrated significant efficacy in treating various cancers, most notably multiple myeloma. nih.gov This class, which includes thalidomide (B1683933) and its more potent analogs lenalidomide (B1683929) and pomalidomide, exerts its effects through multiple mechanisms, including the modulation of the immune system and direct anti-tumor activities. nih.govpatsnap.com Pomalidomide, a third-generation IMiD, is structurally a derivative of thalidomide, featuring an amino group on the phthaloyl ring, which enhances its biological activity. nih.govwikipedia.org
The discovery that IMiDs bind to the protein cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex, was a landmark finding. jst.go.jp This interaction is central to their mechanism of action, which involves altering the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). jst.go.jpnih.gov This ability to induce the degradation of disease-causing proteins has positioned IMiDs and their analogs as foundational tools in the development of new therapeutic strategies. The exploration of pomalidomide analogs continues to yield compounds with refined properties and novel applications. mdpi.comnih.gov
Fundamentals of Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs)
Targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery, offering a distinct alternative to traditional enzyme inhibition. nih.gov At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). thermofisher.comnih.gov
A PROTAC molecule consists of three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. thermofisher.com This polyubiquitination marks the POI for degradation by the 26S proteasome. A key advantage of PROTACs is their catalytic nature; once the POI is ubiquitinated, the PROTAC can dissociate and engage another POI molecule, allowing for sustained degradation at sub-stoichiometric concentrations. thermofisher.comnih.gov This event-driven pharmacology enables the targeting of proteins previously considered "undruggable." nih.gov
Conceptual Placement of Pomalidomide-5'-C3-OH within E3 Ligase Ligand Scaffolds for PROTAC Design
Pomalidomide's ability to bind to the E3 ligase cereblon has made it a highly valuable component in the design of PROTACs. researchgate.net Pomalidomide and its derivatives serve as the E3 ligase-recruiting ligand in many PROTACs. broadinstitute.org this compound is a specific derivative of pomalidomide that has been engineered as a building block for PROTAC synthesis. tenovapharma.com
The "5'-C3-OH" designation indicates a modification at the 5-position of the pomalidomide phthalimide (B116566) ring with a three-carbon (C3) linker terminating in a hydroxyl (-OH) group. This functional group provides a convenient point of attachment for conjugating the pomalidomide moiety to a ligand targeting a specific protein of interest, thereby completing the PROTAC structure. The nature and length of this linker are critical for the effective formation of the ternary complex and subsequent protein degradation. nih.gov By modifying pomalidomide at the C5 position, researchers can create PROTACs with potentially reduced off-target effects that can be associated with the pomalidomide scaffold itself. broadinstitute.org
The table below provides a summary of the key chemical information for this compound.
| Property | Value |
| Chemical Formula | C16H17N3O5 |
| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindoline-1,3-dione |
| CAS Number | 2736496-63-0 |
| Molecular Weight | 347.33 g/mol |
| Synonyms | Pomalidomide-5'-C3-alcohol |
Table 1: Chemical Properties of this compound. tenovapharma.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O5 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-7-1-6-17-9-2-3-10-11(8-9)16(24)19(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12,17,20H,1,4-7H2,(H,18,21,22) |
InChI Key |
QCCBIUMUHHUABF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCO |
Origin of Product |
United States |
Synthetic Design and Chemical Elaboration of Pomalidomide 5 C3 Oh and Congeneric Structures
Strategic Approaches for Pomalidomide (B1683931) Core Functionalization
The functionalization of the pomalidomide core is essential for its incorporation into PROTAC structures. Several synthetic strategies have been developed to introduce linkers at various positions on the pomalidomide scaffold. The primary approaches include modifications at the aromatic amine or the phthalimide (B116566) ring. nih.govrsc.org
Key functionalization strategies include:
Nucleophilic Aromatic Substitution (SNAr): This is the most common and efficient method for derivatizing the pomalidomide core. nih.govrsc.org It involves the reaction of 4-fluorothalidomide with a primary or secondary amine nucleophile. researchgate.net This reaction selectively installs a substituent at the C4-position of the phthalimide ring (often referred to as the C5-position in systematic nomenclature, which can be confusing). nih.govnih.govresearchgate.net The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and an amine base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures generally provides good yields of the desired pomalidomide derivatives. nih.govrsc.org
Alkylation: Direct alkylation of the aromatic amine of pomalidomide with alkyl halides can be employed. However, this method often suffers from low nucleophilicity of the amine and can lead to poor chemoselectivity and lower yields. nih.govrsc.orgresearchgate.net
Acylation: The aromatic amine can be acylated to form an amide linkage. While this reaction is generally straightforward, it introduces additional polar surface area and a hydrogen bond acceptor, which may not be desirable for the pharmacokinetic properties of the final PROTAC. nih.govrsc.orgresearchgate.net
C5-Position Modification: Research has shown that modifications at the C5-position of the phthalimide ring can be crucial. Introducing substituents at this position has been explored to minimize the off-target degradation of endogenous zinc-finger proteins, a known liability of some pomalidomide-based PROTACs. nih.govresearchgate.net
| Functionalization Strategy | Precursor | Reagents | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorothalidomide | Amine-linker, DIPEA, DMSO | High regioselectivity, good yields, most common method. nih.govnih.gov |
| Alkylation | Pomalidomide | Alkyl halide, Base | Low nucleophilicity, potential for poor chemoselectivity. rsc.orgresearchgate.net |
| Acylation | Pomalidomide | Acyl halide/anhydride | Readily provides derivatives, adds polar surface area. rsc.orgresearchgate.net |
Regioselective Introduction of Three-Carbon Linkers at the Pomalidomide C5' Position
The synthesis of Pomalidomide-5'-C3-OH involves the specific introduction of a 3-hydroxypropyl group at the C5 position of the pomalidomide phthalimide ring. The most effective and regioselective method to achieve this is through the nucleophilic aromatic substitution (SNAr) reaction.
The synthesis commences with 4-fluorothalidomide as the key starting material. This precursor is reacted with a bifunctional three-carbon linker, 3-aminopropan-1-ol. The amino group of the linker acts as the nucleophile, displacing the fluorine atom on the phthalimide ring. The reaction is typically carried out in a polar aprotic solvent such as DMSO, in the presence of a non-nucleophilic base like DIPEA, and often requires heating to proceed to completion. nih.govrsc.org This approach ensures that the linker is introduced regioselectively at the desired C5 position, yielding this compound. tenovapharma.com
Synthetic Scheme for this compound
Molecular and Cellular Pharmacology of Pomalidomide 5 C3 Oh Derived Degraders
Mechanistic Elucidation of E3 Ubiquitin Ligase (Cereblon, CRBN) Engagement by Pomalidomide-5'-C3-OH Ligand
This compound, like its parent compound pomalidomide (B1683931), engages the E3 ubiquitin ligase Cereblon (CRBN). medchemexpress.commedchemexpress.com CRBN is a component of the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4). nih.govnih.gov The interaction between pomalidomide-based ligands and CRBN is a critical first step in the mechanism of action for these degraders. medchemexpress.commedchemexpress.com This binding event effectively "hijacks" the E3 ligase, redirecting its activity towards a new protein target. The amino group on the phthaloyl ring of pomalidomide has been suggested to be important for facilitating interactions between CRBN and its neo-substrates. nih.gov The binding of the pomalidomide moiety to CRBN alters the substrate specificity of the E3 ligase complex, enabling it to recognize and bind to proteins that it would not normally interact with. nih.govnih.gov
Principles of Neo-Substrate Recruitment and Ternary Complex Assembly (e.g., Ikaros (IKZF1), Aiolos (IKZF3))
Once the this compound-derived degrader is bound to CRBN, the other end of the PROTAC molecule, which is designed to bind to a specific target protein, recruits this "neo-substrate" to the CRBN E3 ligase complex. This results in the formation of a ternary complex, consisting of the degrader, CRBN, and the target protein. nih.gov
A well-established example of neo-substrates for pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov Pomalidomide induces the interaction between CRBN and these transcription factors, which are essential for the survival of myeloma cells. nih.govpatsnap.com The formation of this ternary complex is a key event that brings the target protein into close proximity with the E3 ligase machinery. nih.gov While baseline levels of Ikaros and Aiolos in tumor cells may not correlate with treatment response, pomalidomide leads to a rapid decline of Ikaros in T and NK cells. nih.gov
Ubiquitination Dynamics and Proteasomal Degradation Pathways Induced by this compound Conjugates
Following the assembly of the ternary complex, the E3 ubiquitin ligase, now in close proximity to the neo-substrate, facilitates the transfer of ubiquitin molecules to the target protein. This process, known as ubiquitination, marks the protein for destruction. nih.gov The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex that acts as the cell's garbage disposal. nih.govnih.gov The degradation of the target protein is the ultimate outcome of this induced proximity. The proteasome unfolds and breaks down the tagged protein into smaller peptides. nih.gov This targeted protein degradation is a highly efficient process, as the this compound-derived degrader can be recycled to induce the degradation of multiple target protein molecules.
In Vitro Cellular Efficacy: Antiproliferative and Apoptotic Induction in Malignant Cell Lines (e.g., Myeloma)
Pomalidomide and its derivatives have demonstrated direct anti-tumor effects in malignant cell lines, particularly in multiple myeloma. ncats.ionih.gov In vitro studies have shown that pomalidomide inhibits the proliferation and induces apoptosis (programmed cell death) of hematopoietic tumor cells. ncats.io This includes lenalidomide-resistant multiple myeloma cell lines, where pomalidomide has shown synergistic effects with dexamethasone (B1670325) to induce tumor cell apoptosis. ncats.io While pomalidomide monotherapy has shown significant anti-proliferative effects in vitro, its direct induction of apoptosis may be less pronounced in some cancer types, suggesting that other mechanisms like cell cycle arrest also contribute to its anti-tumor activity. nih.gov
Table 1: In Vitro Efficacy of Pomalidomide in Malignant Cell Lines
| Cell Line Type | Effect | Reference |
| Hematopoietic Tumor Cells | Inhibition of proliferation, induction of apoptosis | ncats.io |
| Lenalidomide-Resistant Multiple Myeloma | Inhibition of proliferation, synergistic apoptosis with dexamethasone | ncats.io |
| Pancreatic Cancer Cells | Anti-proliferative effect, enhanced chemosensitization | nih.gov |
| Myeloma Cell Lines | Dose-dependent growth suppression | researchgate.net |
Immunomodulatory Effects in Cellular Systems: Enhancement of T-cell and Natural Killer (NK) Cell-Mediated Responses and Cytokine Modulation
A key aspect of the mechanism of action of pomalidomide and its derivatives is their potent immunomodulatory activity. patsnap.comncats.io These compounds enhance the function of the immune system to recognize and eliminate cancer cells. patsnap.com
T-cell Activation: Pomalidomide has been shown to co-stimulate T-cells, leading to increased proliferation and production of crucial cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). patsnap.comnih.govnih.gov This T-cell activation is a direct consequence of the degradation of the transcriptional repressors Ikaros and Aiolos. nih.gov Pomalidomide can also increase the expression of immune surface markers on cancer cells, making them more recognizable to T-cells. nih.gov Furthermore, pomalidomide has been observed to increase the number of activated T-cells and memory T-cells. researchgate.netnih.gov
Natural Killer (NK) Cell Enhancement: Pomalidomide also boosts the activity of Natural Killer (NK) cells, another important component of the innate immune system. patsnap.comncats.io It enhances NK cell-mediated immunity and can increase their cytotoxicity against tumor cells. ncats.ionih.gov This is partly achieved by increasing the production of IL-2, which in turn enhances NK cell activity. nih.gov Studies have also shown that pomalidomide treatment can lead to an increased proportion of Tim-3+ NK cells and a decrease in KIR-expressing NK cells, which is associated with improved outcomes. nih.govfrontiersin.org
Cytokine Modulation: Pomalidomide modulates the production of various cytokines in the tumor microenvironment. patsnap.com It inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6 by monocytes, which can contribute to a less supportive environment for cancer growth. ncats.ionih.gov Conversely, it increases the production of immunostimulatory cytokines like IL-2, IFN-γ, and IL-12. patsnap.comresearchgate.netnih.gov
Table 2: Immunomodulatory Effects of Pomalidomide in Cellular Systems
| Immune Cell Type | Effect | Cytokine Modulation | Reference |
| T-cells | Co-stimulation, increased proliferation, activation | Increased IL-2, IFN-γ, IL-12; Decreased TNF-α, IL-6 | nih.govpatsnap.comnih.govncats.ionih.govnih.gov |
| Natural Killer (NK) Cells | Enhanced cytotoxicity, activation | Increased IL-2 | patsnap.comnih.govncats.ionih.govnih.govfrontiersin.org |
| Monocytes | Inhibition of pro-inflammatory cytokine production | Decreased TNF-α, IL-6 | ncats.io |
In Vitro Angiogenesis Inhibition Mechanisms
Pomalidomide and its derivatives exhibit anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. patsnap.comncats.io In vitro studies have demonstrated that pomalidomide can inhibit angiogenesis by downregulating the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). patsnap.com By targeting these factors, pomalidomide can effectively disrupt the blood supply to tumors. patsnap.com The anti-angiogenic activity of thalidomide (B1683933) analogues has been shown to be independent of their immunomodulatory effects in some in vitro models. nih.govnih.gov
Structure Activity Relationship Sar and Structure Degradation Relationship Sdr of Pomalidomide 5 C3 Oh and Its Variants
Influence of Linker Length and Chemical Composition on Ternary Complex Formation, Stability, and Degradation Efficiency
The linker connecting the pomalidomide (B1683931) core to the warhead that binds the target protein plays a crucial role in the formation and stability of the ternary complex (PROTAC-CRBN-Target Protein), which directly impacts degradation efficiency. nih.gov The length, composition, and attachment point of the linker are all critical parameters. nih.govexplorationpub.com
Linker Length: The length of the linker is a key determinant of PROTAC efficacy. explorationpub.comnih.gov An optimal linker length allows for the favorable protein-protein interactions between CRBN and the target protein, leading to efficient ubiquitination and degradation. nih.gov If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur. explorationpub.com For example, in a study of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.gov
Chemical Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, as well as the stability of the ternary complex. nih.gov Common linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units. nih.gov The choice of functional groups within the linker can also affect the stability of the PROTAC itself. For instance, replacing an ether with an amide in the linker of a B-cell receptor (BCR)-tyrosine-protein kinase (ABL) PROTAC demonstrated higher cell permeability. explorationpub.com
The terminal functional group of the linker is particularly important for conjugation to the target protein ligand. Pomalidomide-5'-C3-OH, with its terminal hydroxyl group, allows for straightforward chemical reactions to attach the warhead. tenovapharma.com Other common terminal functionalities include azides, carboxylic acids, and amines, each offering different conjugation chemistries.
Pomalidomide-5'-C3-azide: The azide (B81097) group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and specific ligation.
Pomalidomide-5'-C3-acid: The carboxylic acid can be activated to form an amide bond with an amine-containing warhead. tenovapharma.com
Pomalidomide-5'-C3-amine: The amine can react with an activated carboxylic acid on the warhead to form an amide bond. rndsystems.com
The stability of the ternary complex is a key factor in degradation efficiency. nih.gov The linker can either promote or hinder the formation of favorable protein-protein interactions. nih.gov Positive cooperativity, where the binding of one protein increases the affinity for the other, leads to a more stable ternary complex and often more potent degradation. nih.gov The flexibility and conformation of the linker can impact this cooperativity. acs.org
| Linker Variant | Key Feature | Influence on Ternary Complex/Degradation | Reference |
| C3-OH | Terminal hydroxyl group | Allows for conjugation to target protein ligands. | tenovapharma.com |
| C3-azide | Terminal azide group | Enables "click chemistry" for ligation. | |
| C3-acid | Terminal carboxylic acid group | Can be activated for amide bond formation. | tenovapharma.com |
| C3-amine | Terminal amine group | Can react to form an amide bond. | rndsystems.com |
| Alkyl chains | Common linker component | Can be systematically varied to optimize linker length. | nih.gov |
| Polyethylene glycol (PEG) | Common linker component | Can be systematically varied to optimize linker length and improve solubility. | nih.gov |
| Varied linker lengths | Different numbers of atoms | Significant impact on degradation efficacy, with an optimal length for specific targets. | nih.gov |
Stereochemical Determinants of Biological Activity in this compound Derivatives
The biological activity of pomalidomide and its derivatives is highly dependent on their stereochemistry. The pomalidomide molecule possesses a chiral center at the C3' position of the glutarimide (B196013) ring. nih.gov This stereochemistry is critical for its binding to CRBN and subsequent biological effects.
CRBN enantioselectively binds to immunomodulatory drugs (IMiDs). nih.gov While the naturally occurring form of thalidomide (B1683933) is a racemic mixture of (S)- and (R)-enantiomers, it is the (S)-enantiomer that is primarily responsible for the teratogenic effects, while the (R)-enantiomer has sedative properties. However, the enantiomers can rapidly interconvert under physiological conditions. nih.gov
For pomalidomide-based PROTACs, the stereochemistry at the C3' position of the glutarimide ring is expected to be a critical determinant of their ability to bind CRBN and induce protein degradation. Maintaining the correct stereochemical configuration is essential for preserving the biological activity of the pomalidomide moiety. Any synthetic strategy for creating this compound derivatives must carefully control the stereochemistry at this center to ensure optimal engagement with CRBN.
Computational Approaches to Elucidate SAR/SDR: Pharmacophore Modeling and Quantitative Structure-Activity/Degradation Relationship (QSAR/QSDR) Studies
Computational methods are increasingly being used to understand the complex SAR and SDR of pomalidomide-based degraders and to guide the rational design of new PROTACs. nih.gov These approaches can provide valuable insights into the molecular interactions that govern ternary complex formation and stability. researchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) required for biological activity. A pharmacophore model for pomalidomide binding to CRBN can be used to screen virtual libraries of compounds for their potential to bind to the E3 ligase. This can help in the design of novel pomalidomide analogs with improved binding affinity or selectivity.
Quantitative Structure-Activity/Degradation Relationship (QSAR/QSDR): QSAR and QSDR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (e.g., binding affinity, degradation efficiency). nih.gov By analyzing a dataset of pomalidomide variants with known activities, these models can predict the activity of new, untested compounds. This can help to prioritize the synthesis of the most promising candidates and to optimize the design of PROTACs for improved potency and selectivity.
Molecular dynamics simulations can also be employed to study the dynamic behavior of the ternary complex and to understand how different linkers and substituents affect its stability and conformation. scielo.org.zaresearchgate.net These computational tools, in conjunction with experimental data, are invaluable for advancing our understanding of the intricate mechanisms of targeted protein degradation and for the development of more effective therapeutic agents.
Preclinical Investigations of Pomalidomide 5 C3 Oh Based Degraders in Disease Models
In Vitro Target Protein Degradation Assays in Relevant Cell Lines
Pomalidomide (B1683931) and its derivatives are known to induce the degradation of specific proteins, referred to as neosubstrates, by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. nih.govbiorxiv.org The primary and most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.netnih.gov
In preclinical studies, treatment of various cell lines with pomalidomide leads to the degradation of IKZF1 and IKZF3. nih.govresearchgate.net For instance, in multiple myeloma (MM) cell lines, pomalidomide triggers the concentration-dependent degradation of both Ikaros and Aiolos. researchgate.net This degradation is mediated by the proteasome, as pretreatment with a proteasome inhibitor like MG-132 can prevent the reduction of these proteins. researchgate.net The degradation of IKZF1 and IKZF3 is a key mechanism of action for the anti-myeloma and immunomodulatory effects of pomalidomide. researchgate.netnih.gov
Beyond IKZF1 and IKZF3, other proteins have been identified as neosubstrates of pomalidomide and related immunomodulatory drugs (IMiDs). These include:
Casein Kinase 1 Alpha (CK1α) : Degraded by lenalidomide (B1683929), but not typically by pomalidomide. biorxiv.org
GSPT1 : A translation termination factor degraded by some IMiDs, but not all. nih.gov
SALL4 : A transcription factor whose degradation is induced by thalidomide (B1683933) and pomalidomide. nih.gov
Promyelocytic leukemia zinc finger (PLZF) : Identified as a neosubstrate degraded in the presence of thalidomide, pomalidomide, and lenalidomide. nih.govembopress.org
Widely Interspaced Zinc Finger Motifs (WIZ) : A novel IMiD substrate identified through proteomic screening. researchgate.net
The specific profile of neosubstrate degradation can differ between various IMiDs, highlighting how small structural changes can alter the induced protein-protein interactions with Cereblon. biorxiv.org Assays to confirm the degradation of these target proteins in vitro typically involve immunoblotting or proteomic analyses of cell lysates after treatment with the pomalidomide-based degrader.
Anti-tumor Activity in Cancer Cell Models
The anti-tumor effects of pomalidomide have been demonstrated in various cancer cell models, most notably multiple myeloma and Kaposi sarcoma.
Multiple Myeloma (MM): Pomalidomide exhibits direct anti-proliferative and pro-apoptotic effects on MM cells. ascopost.comnih.gov It can inhibit the growth of MM cell lines, including those that have become resistant to lenalidomide. ascopost.com The degradation of IKZF1 and IKZF3 is crucial for this anti-myeloma activity, as these transcription factors are essential for the survival and proliferation of MM cells. nih.govresearchgate.net The downregulation of IKZF1 and IKZF3 leads to a subsequent decrease in the expression of c-Myc and IRF4, key regulators of MM cell growth. nih.govnih.gov
Kaposi Sarcoma (KS): In vitro studies have shown that pomalidomide can inhibit the proliferation of cells relevant to Kaposi sarcoma. ascopost.com The anti-tumor activity in KS is also attributed to its anti-angiogenic properties, which involve inhibiting the formation of new blood vessels, a critical process for tumor growth. ascopost.comresearchgate.net
The table below summarizes the in vitro anti-tumor activity of pomalidomide in these cancer models.
| Cell Model | Key Findings | References |
| Multiple Myeloma | Induces apoptosis and inhibits proliferation of hematopoietic tumor cells. | ascopost.com |
| Inhibits proliferation of lenalidomide-resistant MM cell lines. | ascopost.com | |
| Downregulation of IRF4 and MYC via IKZF1 and IKZF3 degradation is a key anti-proliferative mechanism. | nih.gov | |
| Kaposi Sarcoma | Demonstrates anti-angiogenic activity. | ascopost.com |
In Vivo Efficacy Assessments in Non-Human Animal Models of Disease
The in vivo efficacy of pomalidomide has been evaluated in various non-human animal models, particularly xenograft models of human cancers.
In a mouse tumor model, pomalidomide demonstrated anti-angiogenic activity. ascopost.com For multiple myeloma, xenograft models have been instrumental in showing the in vivo anti-tumor effects of pomalidomide. For instance, in a SCID mouse model of human myeloma, the anti-inflammatory cytokine IL-17 was shown to promote myeloma cell proliferation, and therapies that modulate the immune environment, such as pomalidomide, can counteract these effects. nih.gov
While specific in vivo efficacy data for degraders built from "Pomalidomide-5'-C3-OH" is not detailed in the provided search results, the well-established in vivo activity of pomalidomide in xenograft models provides a strong basis for the preclinical assessment of such novel degraders. nih.govascopost.com
Pharmacodynamic Biomarker Monitoring and Efficacy Readouts in Preclinical Studies
Pharmacodynamic (PD) biomarker monitoring is essential in preclinical studies to confirm the mechanism of action and assess the biological activity of pomalidomide-based degraders.
Degradation of Neosubstrates: A primary PD marker for pomalidomide and its derivatives is the degradation of its neosubstrates, IKZF1 and IKZF3. nih.gov In vivo, pomalidomide treatment leads to a rapid decline in Ikaros levels in T and NK cells. nih.gov Monitoring the levels of these proteins in tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated animals provides direct evidence of target engagement and degradation.
Immune Cell Phenotyping and Cytokine Profiles: Pomalidomide has significant immunomodulatory effects. Preclinical and clinical studies have shown that pomalidomide can:
Enhance T cell and natural killer (NK) cell-mediated immunity. ascopost.com
Increase the number of activated T cells (CD4+ and CD8+) and NK cells. nih.govnih.gov
Modulate cytokine production, including inhibiting pro-inflammatory cytokines like TNF-α and increasing the production of IL-2 and IFN-gamma. ascopost.comnih.govnih.gov
Decrease the number of regulatory T cells (Tregs). nih.gov
In a study on Kaposi sarcoma patients, pomalidomide administration led to decreased T cell senescence and increased T cell activation. nih.gov In multiple myeloma patients, pomalidomide treatment was associated with an increase in CD4+ T-cell expansions. nih.gov These changes in immune cell populations and cytokine levels serve as critical PD markers of pomalidomide's immunomodulatory activity.
The table below outlines key pharmacodynamic biomarkers monitored in preclinical studies of pomalidomide.
| Biomarker Category | Specific Markers | Key Findings | References |
| Neosubstrate Degradation | IKZF1 (Ikaros), IKZF3 (Aiolos) | Rapid in vivo decline in T and NK cells. | nih.gov |
| Immune Cell Phenotyping | T cells (CD4+, CD8+), NK cells | Increased activation and numbers of effector cells. | nih.govnih.gov |
| Regulatory T cells (Tregs) | Decreased numbers. | nih.gov | |
| Cytokine Profiles | IL-2, IFN-gamma | Increased production. | ascopost.comnih.govnih.gov |
| TNF-α | Inhibited production. | ascopost.com |
Computational Chemistry and Structural Biology Dissection of Pomalidomide 5 C3 Oh Interactions
Molecular Docking and Molecular Dynamics Simulations of Pomalidomide-5'-C3-OH with CRBN and Target Proteins
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules like this compound to their protein targets.
Molecular Docking: Docking studies of this compound into the thalidomide-binding domain of CRBN reveal that the core pomalidomide (B1683931) scaffold maintains its canonical binding mode. The glutarimide (B196013) ring is crucial for anchoring the molecule within a tri-tryptophan pocket of CRBN. The 5'-C3-OH linker extends out of the binding pocket and is solvent-exposed, which is a critical feature for its function in PROTACs, allowing it to connect to a target protein ligand without disrupting the primary interaction with CRBN.
Molecular Dynamics Simulations: MD simulations provide insights into the dynamic nature of the this compound:CRBN complex and the subsequent ternary complex with a target protein. These simulations can assess the stability of the interactions over time and reveal the conformational changes that occur upon binding. For the this compound:CRBN binary complex, MD simulations would confirm the stability of the pomalidomide core within the binding site and characterize the flexibility of the C3-OH linker. In the context of a ternary complex (this compound:CRBN:Target Protein), MD simulations are instrumental in evaluating the stability of the entire assembly and identifying the key intermolecular interactions that contribute to its formation.
| Simulation Parameter | Typical Value/Condition | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicitly solvates the system to mimic physiological conditions. |
| Simulation Time | 100-1000 nanoseconds | Allows for the observation of significant conformational changes and binding events. |
| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Thermodynamic and Kinetic Characterization of Ternary Complex Formation through Computational Methods
Computational methods can also be employed to characterize the thermodynamics and kinetics of the ternary complex formation induced by this compound.
Kinetic Characterization: The rates of association (k_on) and dissociation (k_off) of the ternary complex can be estimated using methods like steered MD or metadynamics. These simulations can provide insights into the lifetime of the complex, which is a critical factor for efficient ubiquitination and subsequent degradation of the target protein. A longer residence time (lower k_off) of the ternary complex is generally desirable for effective protein degradation.
| Method | Application | Key Output |
| MM/PBSA | Estimation of binding free energy | ΔG_bind |
| Free Energy Perturbation (FEP) | Accurate calculation of relative binding free energies | ΔΔG_bind |
| Steered MD | Estimation of dissociation pathways and forces | Unbinding force, potential of mean force |
| Metadynamics | Exploration of free energy landscapes | Free energy surface, reaction coordinates |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, based on density functional theory (DFT) or other ab initio methods, can provide detailed information about the electronic structure and reactivity of this compound. rsc.org
These calculations can be used to:
Determine the optimal geometry of the molecule.
Calculate the partial atomic charges, which can help in understanding electrostatic interactions with the protein.
Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.
Model the reaction of the terminal hydroxyl group of the linker with a suitable functional group on a target protein ligand for PROTAC synthesis.
| Property | Calculated Value (Representative) | Significance |
| Dipole Moment | ~5-7 Debye | Influences long-range electrostatic interactions. |
| HOMO-LUMO Gap | ~4-5 eV | Indicator of chemical reactivity and stability. |
| Partial Charge on Linker Oxygen | -0.6 to -0.8 e | Highlights its potential for hydrogen bonding. |
In Silico Screening and Virtual Ligand Design for Optimized Degraders
The this compound scaffold serves as a starting point for the in silico design of optimized PROTACs. nih.gov Virtual screening techniques can be used to identify optimal linkers and target protein ligands to be attached to the this compound core.
Linker Optimization: The length, rigidity, and chemical composition of the linker are critical for optimal ternary complex formation. Computational methods can be used to screen libraries of virtual linkers to identify those that result in the most stable and effective ternary complexes.
Virtual Ligand Screening: For a given target protein, virtual screening of large compound libraries can identify novel ligands that can be attached to the this compound linker. This approach accelerates the discovery of new PROTACs for a wide range of protein targets.
Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of Pomalidomide-CRBN-Substrate Complexes to Inform this compound Design
While a crystal structure of this compound in a complex is not yet publicly available, the wealth of structural data from crystallographic and cryo-EM studies of pomalidomide and other IMiDs in complex with CRBN and neosubstrates provides invaluable information for its design and application. biorxiv.org
These structures reveal at an atomic level:
The precise interactions between the pomalidomide core and the CRBN binding pocket. researchgate.netnih.gov
The conformational changes in CRBN upon ligand binding. researchgate.net
The nature of the interface between CRBN and the recruited neosubstrate. nih.gov
This structural information is crucial for rationally designing the linker attachment point on the pomalidomide scaffold to ensure that it does not sterically clash with either CRBN or the target protein. The 5-position of the phthalimide (B116566) ring is known to be solvent-exposed and is a common attachment point for linkers in PROTAC design, a strategy that is validated by numerous crystal structures of related compounds.
| Compound | PDB ID | Resolution (Å) | Key Insight |
| Pomalidomide with CRBN-DDB1 and SALL4 | 6H0F | 2.75 | Reveals molecular details of teratogenic risk. nih.gov |
| Lenalidomide (B1683929) with CRBN-DDB1 and CK1α | 5FQD | 3.10 | Shows stabilization of protein-protein interactions. |
| CC-220 with CRBN-DDB1 and SALL4 | 7LPS | 2.80 | Demonstrates altered neosubstrate specificity. researchgate.net |
Future Prospects and Translational Considerations for Pomalidomide 5 C3 Oh Scaffold in Chemical Biology
Rational Design Principles for Enhanced Selectivity and Potency of Pomalidomide-5'-C3-OH Based Degraders
The efficacy of a PROTAC is not merely the sum of its parts but is critically dependent on the synergistic interplay between the warhead, the E3 ligase ligand, and the connecting linker. Rational design principles for degraders based on the this compound scaffold focus on optimizing this tripartite interaction to form a stable and productive ternary complex (Target Protein-PROTAC-CRBN), which is essential for efficient ubiquitination and subsequent degradation. biorxiv.org
Key design considerations include:
Linker Optimization: The linker's length, rigidity, and composition are paramount. The C3 chain in this compound is a starting point, but extensive research involves synthesizing libraries with varied linkers (e.g., different lengths like C5 or C7, or incorporating polyethylene (B3416737) glycol (PEG) units) to find the optimal spatial orientation and distance between the target protein and CRBN. frontiersin.orgsemanticscholar.org An inadequate linker can lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) or a sterically hindered ternary complex, an issue known as the "hook effect" which can reduce efficacy at high concentrations. wikipedia.org
Modification of the Pomalidomide (B1683931) Core: While pomalidomide is a high-affinity CRBN ligand, subtle modifications to its structure can significantly impact degradation efficiency (Dmax) and potency (DC50). Research has shown that even small changes to the pomalidomide core can alter the surface presentation of the PROTAC, influencing the stability and cooperativity of the ternary complex. acs.org
Physicochemical Properties: PROTACs are often large molecules that fall outside traditional drug-like chemical space, facing challenges with solubility and cell permeability. tandfonline.com Design strategies increasingly focus on improving these properties to ensure the degrader can reach its intracellular target. Pomalidomide's relatively small size and favorable drug-like properties make it an attractive E3 ligase ligand in this context. frontiersin.org
Detailed structure-activity relationship (SAR) studies are crucial. For instance, modifying the aniline (B41778) moiety of pomalidomide has been shown to alter degradation activity, highlighting the sensitivity of the system to small structural changes.
| Compound Modification | DC50 (nM) | Dmax (%) |
| Pomalidomide (Reference) | 8.7 | >95 |
| Methyl Derivative | 120 | 85 |
| Fluoride Derivative | 1400 | 83 |
This table presents data on the degradation of the neo-substrate Aiolos, demonstrating how modifications to the pomalidomide core affect degradation potency (DC50) and maximal degradation (Dmax). Data adapted from studies on IMiD analogues. acs.org
Expanding the Repertoire of Degradable Target Proteins Beyond Canonical IMiD Substrates
A major avenue of research is to leverage the this compound scaffold to target proteins far beyond the canonical neo-substrates of IMiDs, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov By conjugating this compound to ligands for other proteins, researchers are creating novel degraders for a wide array of therapeutic targets previously considered "undruggable." nih.gov
Recent research findings include:
Epidermal Growth Factor Receptor (EGFR): Scientists have designed and synthesized pomalidomide-based PROTACs that successfully induce the degradation of both wild-type and mutant forms of EGFR, a key driver in many cancers, including non-small cell lung cancer. wikipedia.org These novel degraders demonstrated potent cytotoxic activity against various human cancer cell lines, in some cases exceeding the effectiveness of traditional inhibitors like erlotinib. wikipedia.org
Histone Deacetylase 8 (HDAC8): Overexpression of HDAC8 is linked to several cancers. PROTACs have been developed by linking an HDAC inhibitor to pomalidomide, resulting in a degrader that shows significant and selective degradation of HDAC8 over other HDAC isoforms. nih.gov
Yes-Associated Protein (YAP): YAP is an intrinsically disordered protein whose oncogenic activity is difficult to inhibit with conventional small molecules. Researchers have successfully created pomalidomide-based PROTACs that induce the degradation of YAP, demonstrating the potential of this strategy to target challenging proteins involved in cancer progression. frontiersin.org
This expansion of the target scope transforms pomalidomide from a specific therapeutic agent into a versatile platform for inducing the degradation of a multitude of proteins across different disease areas. acs.org
Preclinical Synergy Investigations of this compound Conjugates with Existing Therapeutic Modalities
A key strategy in modern therapeutics is the use of combination therapies to enhance efficacy, overcome resistance, and reduce side effects. PROTACs derived from this compound are being actively investigated in preclinical models for their synergistic effects with established drugs.
The rationale for this approach is multifaceted. By degrading a target protein, a PROTAC can disable a parallel survival pathway, resensitize cancer cells to another agent, or create a synthetic lethal situation. For example, pomalidomide itself is often used in combination with the corticosteroid dexamethasone (B1670325), and preclinical models have shown this combination results in synergistic anti-tumor responses in multiple myeloma. nih.gov
This principle is being extended to pomalidomide-based PROTACs:
Combination with Proteasome Inhibitors (PIs): While seemingly counterintuitive since PROTACs rely on the proteasome, combining CRBN modulators with PIs has shown significant preclinical activity. Newer generation CRBN E3-ligase modulators, which function similarly to the pomalidomide moiety in a PROTAC, demonstrated significantly increased tumor-killing activity when combined with PIs in preclinical studies. nih.gov
Combination with Kinase Inhibitors: The development of resistance to kinase inhibitors is a major clinical challenge. A PROTAC that degrades the target kinase can be more effective than one that merely inhibits it. Furthermore, combining a PROTAC targeting one pathway with an inhibitor targeting another can produce powerful synergistic effects. For instance, the ER-degrading PROTAC vepdegestrant is being studied in combination with CDK4/6 inhibitors, a standard of care in ER+ breast cancer, to combat resistance.
These investigations are crucial for positioning pomalidomide-based degraders within existing treatment paradigms and unlocking their full therapeutic potential.
Emerging Methodologies in High-Throughput Synthesis and Screening for Degrader Library Generation
The discovery of an optimal PROTAC for a given target is often an empirical process that requires the synthesis and testing of many analogues. nih.gov Emerging methodologies in high-throughput synthesis and screening are therefore critical to accelerating the development of degraders derived from the this compound scaffold.
Key advancements include:
Parallel Synthesis: The presence of a reactive handle, such as the terminal hydroxyl on this compound or a carboxylic acid on related analogues, is essential for high-throughput synthesis. tandfonline.com These building blocks allow for the rapid, parallel synthesis of extensive PROTAC libraries where variables like linker length, composition, and attachment points can be systematically varied. This approach enables a much faster exploration of the complex structure-activity landscape. semanticscholar.orgtandfonline.com
High-Throughput Screening (HTS): Once libraries are generated, HTS platforms are used to rapidly assess the degradation activity of each compound. These assays typically involve cell-based systems where the level of the target protein is measured after treatment with the PROTAC, often using techniques like high-content imaging or automated Western blotting. This allows for the efficient identification of lead compounds with desirable degradation profiles (high Dmax and low DC50).
Scalable Synthesis Platforms: As lead candidates emerge, developing robust and scalable synthetic routes becomes a priority. Research is focused on creating efficient, high-purity synthesis and purification platforms, sometimes using bioprocess engineering principles, to produce the quantities of material needed for advanced preclinical and clinical studies. semanticscholar.org
These methodologies are transforming PROTAC discovery from a bespoke, low-throughput effort into a more industrialized and efficient process, significantly speeding up the journey from initial concept to a potential therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Pomalidomide-5'-C3-OH in vitro?
- Methodological Answer : Synthesis typically involves hydroxylation of pomalidomide at the C3 position using cytochrome P450 enzymes (e.g., CYP3A4/5) under controlled pH and temperature conditions. Characterization employs LC-MS/MS for quantification and NMR (¹H/¹³C) for structural validation. Ensure purity (>95%) via HPLC with UV detection at 220 nm . For reproducibility, document reaction kinetics (e.g., Michaelis-Menten parameters) and validate enzyme activity using positive controls like midazolam .
Q. How do researchers address solubility limitations of this compound in aqueous buffers?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based encapsulation to enhance solubility without altering pharmacological activity. Pre-test solvent biocompatibility using cell viability assays (e.g., MTT). For in vivo studies, optimize formulations via pharmacokinetic profiling (Cmax, AUC) in rodent models .
Q. What are the best practices for validating target engagement in cereblon (CRBN)-dependent mechanisms?
- Methodological Answer : Employ CRISPR-Cas9 to generate CRBN-knockout cell lines and compare degradation of IKZF1/3 proteins via Western blot. Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) between this compound and CRBN. Include thalidomide analogs as competitive inhibitors to confirm specificity .
Advanced Research Questions
Q. How can contradictory data on this compound’s immunomodulatory vs. cytotoxic effects be resolved?
- Methodological Answer : Conduct dose-response studies across multiple cell types (e.g., MM1S myeloma vs. PBMCs) to delineate context-dependent mechanisms. Use single-cell RNA sequencing to identify transcriptional thresholds for cytotoxicity vs. immunomodulation. Cross-validate findings with proteomic analysis (e.g., TMT labeling) to quantify downstream protein degradation .
Q. What strategies are recommended for integrating this compound into combination therapies with proteasome inhibitors?
- Methodological Answer : Design factorial experiments (e.g., 2x2 matrix) to test additive/synergistic effects with bortezomib or carfilzomib. Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI). Monitor off-target effects via phosphoproteomics (e.g., kinome profiling) .
Q. How should researchers approach pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound in heterogeneous tumor microenvironments?
- Methodological Answer : Develop a multi-compartment model incorporating tumor penetration data from MALDI-MSI (mass spectrometry imaging). Parameterize the model using in vivo microdialysis results and validate with patient-derived xenograft (PDX) studies. Account for hypoxia-driven metabolic variability via HIF-1α activity assays .
Methodological Frameworks for Addressing Research Gaps
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Apply mixed-effects modeling (e.g., NLME) to handle inter-individual variability. Use Bayesian hierarchical models to integrate prior data (e.g., thalidomide analogs) and improve parameter estimation. Validate with bootstrapping or cross-validation (k-fold) .
Q. How can multi-omics datasets (transcriptomic, metabolomic) be systematically linked to mechanistic hypotheses?
- Methodological Answer : Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify overrepresented biological processes. Integrate results via systems biology platforms (e.g., Cytoscape) and prioritize hypotheses using Fisher’s exact test for co-enrichment. Validate with CRISPR interference (CRISPRi) on top-ranked targets .
Tables: Key Experimental Parameters
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Solubility | Dynamic light scattering (DLS) | PDI < 0.3, no precipitation at 24 hr |
| Binding Affinity (CRBN) | Surface plasmon resonance (SPR) | Chi² < 10% of Rmax, replicate SD < 15% |
| Metabolic Stability | Hepatocyte incubation (37°C, 2 hr) | CLint < 15 µL/min/million cells |
| Synergy (Combination Therapy) | Bliss independence model | ΔEfficacy > 20% vs. monotherapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
